molecular formula C9H15N3O B6358196 1-tert-Butyl-5-methyl-1H-pyrazole-3-carboxylic acid amide CAS No. 1864901-16-5

1-tert-Butyl-5-methyl-1H-pyrazole-3-carboxylic acid amide

Cat. No.: B6358196
CAS No.: 1864901-16-5
M. Wt: 181.23 g/mol
InChI Key: ATBRXSJVUAZMRV-UHFFFAOYSA-N
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Description

1-tert-Butyl-5-methyl-1H-pyrazole-3-carboxylic acid amide is a chemical compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This specific compound is characterized by the presence of a tert-butyl group at the first position, a methyl group at the fifth position, and a carboxylic acid amide group at the third position of the pyrazole ring .

Properties

IUPAC Name

1-tert-butyl-5-methylpyrazole-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N3O/c1-6-5-7(8(10)13)11-12(6)9(2,3)4/h5H,1-4H3,(H2,10,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATBRXSJVUAZMRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C(C)(C)C)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-tert-Butyl-5-methyl-1H-pyrazole-3-carboxylic acid amide can be achieved through various synthetic routes. One common method involves the cyclocondensation of acetylenic ketones with methylhydrazine or aryl hydrazines in ethanol, leading to the formation of pyrazole derivatives . Industrial production methods often utilize palladium-catalyzed four-component coupling reactions involving a terminal alkyne, hydrazine, carbon monoxide, and an aryl iodide . These methods are advantageous due to their efficiency and the ability to produce the compound in large quantities.

Chemical Reactions Analysis

1-tert-Butyl-5-methyl-1H-pyrazole-3-carboxylic acid amide undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Mechanism of Action

The mechanism of action of 1-tert-Butyl-5-methyl-1H-pyrazole-3-carboxylic acid amide involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to a cascade of biochemical events that result in its observed effects. For example, it may inhibit the activity of enzymes involved in inflammation, thereby reducing inflammatory responses .

Comparison with Similar Compounds

1-tert-Butyl-5-methyl-1H-pyrazole-3-carboxylic acid amide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.

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